Cas no 2763840-98-6 ({3-(4-acetylpiperazin-1-yl)methylphenyl}boronic acid)

2763840-98-6 structure
اسم المنتج:{3-(4-acetylpiperazin-1-yl)methylphenyl}boronic acid
{3-(4-acetylpiperazin-1-yl)methylphenyl}boronic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Boronic acid, B-[3-[(4-acetyl-1-piperazinyl)methyl]phenyl]-
- {3-(4-acetylpiperazin-1-yl)methylphenyl}boronic acid
-
- نواة داخلي: 1S/C13H19BN2O3/c1-11(17)16-7-5-15(6-8-16)10-12-3-2-4-13(9-12)14(18)19/h2-4,9,18-19H,5-8,10H2,1H3
- مفتاح Inchi: ZWTUPJVIRGELTF-UHFFFAOYSA-N
- ابتسامات: B(C1=CC=CC(CN2CCN(C(C)=O)CC2)=C1)(O)O
{3-(4-acetylpiperazin-1-yl)methylphenyl}boronic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-322847-0.25g |
{3-[(4-acetylpiperazin-1-yl)methyl]phenyl}boronic acid |
2763840-98-6 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
Enamine | EN300-322847-10g |
{3-[(4-acetylpiperazin-1-yl)methyl]phenyl}boronic acid |
2763840-98-6 | 10g |
$3007.0 | 2023-09-04 | ||
Enamine | EN300-322847-2.5g |
{3-[(4-acetylpiperazin-1-yl)methyl]phenyl}boronic acid |
2763840-98-6 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-322847-10.0g |
{3-[(4-acetylpiperazin-1-yl)methyl]phenyl}boronic acid |
2763840-98-6 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
Enamine | EN300-322847-0.1g |
{3-[(4-acetylpiperazin-1-yl)methyl]phenyl}boronic acid |
2763840-98-6 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
Enamine | EN300-322847-0.5g |
{3-[(4-acetylpiperazin-1-yl)methyl]phenyl}boronic acid |
2763840-98-6 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
Enamine | EN300-322847-1.0g |
{3-[(4-acetylpiperazin-1-yl)methyl]phenyl}boronic acid |
2763840-98-6 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-322847-1g |
{3-[(4-acetylpiperazin-1-yl)methyl]phenyl}boronic acid |
2763840-98-6 | 1g |
$699.0 | 2023-09-04 | ||
Enamine | EN300-322847-5.0g |
{3-[(4-acetylpiperazin-1-yl)methyl]phenyl}boronic acid |
2763840-98-6 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
Enamine | EN300-322847-0.05g |
{3-[(4-acetylpiperazin-1-yl)methyl]phenyl}boronic acid |
2763840-98-6 | 95.0% | 0.05g |
$587.0 | 2025-03-19 |
{3-(4-acetylpiperazin-1-yl)methylphenyl}boronic acid الوثائق ذات الصلة
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
2763840-98-6 ({3-(4-acetylpiperazin-1-yl)methylphenyl}boronic acid) منتجات ذات صلة
- 2228237-36-1((1-{bicyclo2.2.1hept-5-en-2-yl}cyclohexyl)methanamine)
- 2137985-99-8(methyl 2-(2,2-dimethylpropanoyl)-5-methyl-4-oxohexanoate)
- 851126-22-2(3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-nitrobenzoate)
- 676487-36-8(3-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoic acid;1-phenylethanamine)
- 1997039-90-3(5-(Bromomethyl)-1,1-difluoro-5-methylheptane)
- 946302-18-7(2-methyl-4-4-(3-methylbenzenesulfonyl)piperazin-1-yl-6-(propan-2-yloxy)pyrimidine)
- 946698-74-4(4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline)
- 297146-26-0(N-(4-bromophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide)
- 2680624-87-5(4-Butyl-3-acetamidobenzoic acid)
- 957502-80-6(1-(4-bromo-5-methoxy-2-methylbenzenesulfonyl)-3-methyl-1H-pyrazole)
الموردين الموصى بهم
Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر
